1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine

Suzuki–Miyaura cross-coupling Sequential functionalization Building block chemistry

1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) is a dibrominated 5-aminopyrazole derivative belonging to the 1,3-diarylpyrazole class, with the molecular formula C₁₅H₁₁Br₂N₃ and a molecular weight of 393.08 g/mol. The compound is characterized by two para-bromophenyl substituents at the N1 and C3 positions of the pyrazole ring and a free primary amine at the C5 position, yielding a computed XLogP3-AA of 4.6, a topological polar surface area of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C15H11Br2N3
Molecular Weight 393.082
CAS No. 618098-21-8
Cat. No. B2542871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine
CAS618098-21-8
Molecular FormulaC15H11Br2N3
Molecular Weight393.082
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2
InChIKeyPJGRZPFSQWYJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) – Compound Class and Baseline Characteristics for Procurement Decisions


1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) is a dibrominated 5-aminopyrazole derivative belonging to the 1,3-diarylpyrazole class, with the molecular formula C₁₅H₁₁Br₂N₃ and a molecular weight of 393.08 g/mol [1]. The compound is characterized by two para-bromophenyl substituents at the N1 and C3 positions of the pyrazole ring and a free primary amine at the C5 position, yielding a computed XLogP3-AA of 4.6, a topological polar surface area of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Commercially, the compound is supplied as a pale yellow to cream-colored solid with a purity specification of ≥97% (HPLC) and a melting point range of 170–176 °C, requiring storage at 0–8 °C .

Why Generic 1,3-Diarylpyrazol-5-amines Cannot Substitute for 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8)


Although 1,3-diarylpyrazol-5-amines share a common heterocyclic core, the presence, nature, and position of halogen substituents critically determine their synthetic utility and physicochemical behavior, making simple in-class interchange unreliable [1]. The non-halogenated analog 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) lacks cross-coupling handles entirely, precluding its use in Suzuki–Miyaura or Buchwald–Hartwig diversification strategies . The mono-brominated analog 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 201735-04-8) provides only a single reactive site, halving the potential for sequential functionalization. The chloro analog 1,3-bis(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 618092-72-1) offers two halogen handles but with substantially lower reactivity in palladium-catalyzed cross-coupling due to the stronger C–Cl bond relative to C–Br [1]. The 1,4-regioisomer (CAS 1202028-75-8) exhibits a distinct biological profile as a reported protein kinase CK2 inhibitor, meaning its use in medicinal chemistry campaigns targets a different pharmacological space. The quantitative evidence below establishes that the 1,3-dibromo substitution pattern of the target compound is the decisive factor for procurement in applications requiring dual, sequential aryl functionalization with optimal coupling kinetics.

Quantitative Differentiation Evidence for 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) Versus Closest Structural Analogs


Dual Aryl-Bromide Cross-Coupling Handles Enable Sequential Diversification Unavailable with Non-Halogenated or Mono-Brominated Analogs

The target compound possesses two chemically equivalent para-bromophenyl groups at the N1 and C3 positions of the pyrazole ring, providing two independent sites for palladium-catalyzed cross-coupling reactions [1]. In contrast, the non-halogenated analog 1,3-diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) contains zero aryl halide handles, rendering it inert toward Suzuki–Miyaura coupling without prior C–H activation [2]. The mono-brominated analog 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 201735-04-8) offers only one reactive site. The chloro analog 1,3-bis(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 618092-72-1) provides two halogen substituents, but the C–Cl bond (bond dissociation energy ~95 kcal/mol for Ph–Cl) is significantly stronger than the C–Br bond (~80 kcal/mol for Ph–Br), resulting in slower oxidative addition kinetics with Pd(0) catalysts [1].

Suzuki–Miyaura cross-coupling Sequential functionalization Building block chemistry

Computed Lipophilicity (XLogP3 4.6) Offers a Quantifiably Distinct Physicochemical Profile Versus the Non-Brominated Parent Scaffold

The target compound exhibits a computed XLogP3-AA value of 4.6, as reported by PubChem [1]. This represents an increase of approximately 1.4 log units over the non-halogenated scaffold 1,3-diphenyl-1H-pyrazol-5-amine, which has a reported XLogP of 3.2 . Each bromine substituent contributes an estimated +0.7 log units to lipophilicity (based on the Hansch π constant for aromatic Br = +0.86, modified by positional effects). The chloro analog has a reported LogP of 5.01 , placing the target compound at an intermediate lipophilicity between the non-halogenated and chloro-substituted derivatives, a position that may be advantageous for balancing membrane permeability with aqueous solubility in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Well-Defined Melting Point (170–176 °C) and Purity Specification (≥97% HPLC) Provide Reproducible Handling Parameters Superior to Lower-Melting Analogs

The target compound is supplied with a documented melting point range of 170–176 °C and a minimum purity of 97% as determined by HPLC . In comparison, the non-brominated analog 1,3-diphenyl-1H-pyrazol-5-amine has a reported melting point of 128–132 °C , a difference of approximately 42 °C. This significantly higher melting point of the target compound reflects stronger intermolecular interactions (likely halogen bonding involving the Br substituents), which impacts solid-state stability, storage conditions, and formulation handling. The well-defined narrow melting range (ΔT = 6 °C) also serves as a practical quality indicator for lot-to-lot consistency during procurement.

Melting point Purity specification Solid-state characterization

1,3-Substitution Pattern Differentiates the Target Compound from the 1,4-Regioisomer with Reported CK2 Kinase Inhibitory Activity

The target compound features bromophenyl substituents at the 1- and 3-positions (1,3-diaryl substitution), whereas the known CK2 inhibitor scaffold 1,4-bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 1202028-75-8; also referred to as BBP) bears bromophenyl groups at the 1- and 4-positions [1]. The 1,4-regioisomer has been reported as a potent inhibitor of protein kinase CK2, with an IC₅₀ of 5.0 μM in a negative allosteric modulation assay at CK2α [2]. No equivalent kinase inhibition data are currently available for the 1,3-substituted target compound, which is predominantly employed as a synthetic building block rather than as a direct pharmacological agent. This regioisomeric distinction is critical: procurement of the 1,3-isomer versus the 1,4-isomer places the user in fundamentally different chemical spaces—synthetic intermediate versus kinase inhibitor probe.

Regioisomerism Kinase inhibition Structure–activity relationships

Documented GHS Acute Oral Toxicity Classification (Category 3) Provides Actionable Safety Differentiation for Laboratory Handling Protocols

According to the ECHA C&L Inventory as aggregated by PubChem, the target compound carries a GHS Acute Toxicity Category 3 classification (H301: Toxic if swallowed), reported by 100% of notifying companies, along with Aquatic Chronic Category 4 (H413) [1]. This safety profile differs from the non-halogenated analog 1,3-diphenyl-1H-pyrazol-5-amine, for which no acute oral toxicity classification has been notified to ECHA [2]. The introduction of bromine substituents is associated with increased acute toxicity potential, necessitating enhanced personal protective equipment (PPE) and engineering controls during handling. This safety differentiation must be factored into procurement decisions, particularly for laboratories scaling up reactions or operating under restricted hazard profiles.

GHS classification Acute toxicity Laboratory safety

Recommended Research and Industrial Application Scenarios for 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) Based on Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura Cross-Coupling for the Generation of Unsymmetrical 1,3-Diarylpyrazole Libraries

The dual para-bromophenyl substitution pattern of the target compound (2 reactive aryl-Br sites) enables two sequential Suzuki coupling reactions with different boronic acids, generating unsymmetrically substituted 1,3-diarylpyrazole derivatives inaccessible from mono-brominated or non-halogenated analogs [1]. This scenario leverages the approximately 15 kcal/mol weaker C–Br bond relative to C–Cl for efficient oxidative addition with Pd(0) catalysts, and is ideal for medicinal chemistry groups constructing focused libraries of pyrazole-based kinase inhibitor candidates or fluorescent probes [1].

Synthesis of 5-Amino-1,3-diarylpyrazole-Derived Heterocyclic Scaffolds via Tandem C–N and C–C Bond Formation

The free 5-amino group on the target compound serves as a nucleophilic handle for additional transformations (e.g., amidation, urea formation, or Buchwald–Hartwig N-arylation), which, when combined with the two bromophenyl Suzuki sites, enables the construction of densely functionalized pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a][1,3]diazepine frameworks in a modular fashion [2]. This scenario is supported by the well-documented purity specification (≥97% HPLC) and defined melting point (170–176 °C) , ensuring reproducible stoichiometry in multi-step synthetic sequences.

Building Block for Halogen-Bonding-Directed Supramolecular and Materials Chemistry

The presence of two para-bromophenyl groups and the higher melting point (170–176 °C vs. 128–132 °C for the non-brominated analog) suggest strong intermolecular halogen bonding interactions, making the target compound a candidate monomer for the construction of halogen-bonded co-crystals, porous organic frameworks, or supramolecular assemblies where directional Br···N or Br···π interactions are desired. The higher computed lipophilicity (XLogP3 4.6) [3] relative to non-halogenated diarylpyrazoles also favors partitioning into organic phases during materials processing.

Negative Control or Counter-Screen Compound in CK2 Kinase Inhibitor Drug Discovery Programs

Given that the 1,4-regioisomeric analog (CAS 1202028-75-8) is a documented CK2α inhibitor (IC₅₀ 5.0 μM) [4], the structurally distinct 1,3-substituted target compound—lacking published kinase inhibitory activity—can serve as a regioisomeric negative control in biochemical and cellular CK2 assays. This application is particularly valuable for kinase drug discovery groups seeking to validate that observed anti-proliferative effects of 1,4-diarylpyrazole compounds are indeed target-mediated rather than arising from non-specific cytotoxicity. The documented Acute Tox. 3 classification [3] also provides a relevant safety context for handling in cell-based assay workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.